molecular formula C12H10N4O4S B2549033 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-49-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2549033
CAS No.: 872628-49-4
M. Wt: 306.3
InChI Key: ZTOHXILPBTWPJK-UHFFFAOYSA-N
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Description

Structure and Synthesis:
The compound, referred to as K-16 in research, features a benzo[d][1,3]dioxol-5-yl (benzodioxole) group linked via an acetamide bridge to a 5-oxo-4,5-dihydro-1,2,4-triazin-3-ylthio moiety. Its synthesis involves:

Reaction of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride to form an acid chloride intermediate.

Coupling with benzo[d][1,3]dioxol-5-amine in the presence of triethylamine, yielding a yellow solid (62% yield, m.p. 55.2–55.5°C) .
Characterization:

  • 1H NMR (DMSO): Peaks at δ 8.37 (s, 1H), 5.96 (s, 2H, benzodioxole), 3.75 (s, 2H, CH₂).
  • 13C NMR: Key signals at δ 166.08 (C=O), 147.44 (benzodioxole), 138.29 (triazinone).
  • HRMS: [M+Na]⁺ at m/z 338.0825 .

Bioactivity: In plant models (A. thaliana and O. sativa), K-16 modulates root growth at nanomolar concentrations, comparable to auxin analogs like NAA .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S/c17-10-4-13-16-12(15-10)21-5-11(18)14-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHXILPBTWPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS Number: 872628-49-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₄O₄S with a molecular weight of 306.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide structure via a triazine derivative.

PropertyValue
Molecular Formula C₁₂H₁₀N₄O₄S
Molecular Weight 306.30 g/mol
CAS Number 872628-49-4

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance:

  • Study Findings : A series of derivatives were synthesized and tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that compounds containing the benzo[d][1,3]dioxole structure exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains like MRSA .
  • Mechanism of Action : The presence of bulky hydrophobic groups in these compounds enhances their interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • In Vitro Studies : Compounds similar to this structure have shown promising results in inhibiting the growth of cancer cell lines. For example, derivatives demonstrated IC50 values as low as 25 μM in various cancer models .
  • Cell Apoptosis Induction : Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study on Antibacterial Efficacy : In a comparative study involving multiple derivatives of benzodioxole-thioacetamide compounds, one derivative showed an MIC of 80 nM against Sarcina species and 110 nM against Staphylococcus aureus, indicating robust antibacterial activity .
  • Anticancer Efficacy : A derivative was tested on MCF cell lines where it significantly reduced cell viability at concentrations above 50 μM after 48 hours of treatment. The study concluded that the compound may serve as a lead for developing new anticancer agents .

Scientific Research Applications

Overview

Recent studies have highlighted the antibacterial potential of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide against various bacterial strains.

Study Findings

A series of derivatives were synthesized and tested against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains like MRSA.

In Vitro Studies

The anticancer properties of this compound have been explored extensively. Derivatives demonstrated IC50 values as low as 25 μM in various cancer models.

Induction of Apoptosis

Flow cytometry analyses revealed that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antibacterial Efficacy

One notable study involved multiple derivatives of benzodioxole-thioacetamide compounds. A specific derivative exhibited an MIC of 80 nM against Sarcina species and 110 nM against Staphylococcus aureus, indicating robust antibacterial activity.

Anticancer Efficacy

In another case study focusing on MCF cell lines, a derivative significantly reduced cell viability at concentrations above 50 μM after 48 hours of treatment. This study concluded that the compound may serve as a lead for developing new anticancer agents.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Substituents/Linker Bioactivity Reference
Target Compound (K-16) 1,2,4-Triazinone Benzodioxol-5-yl, thioacetamide Root growth modulation
Compound 81f 1,2,4-Triazinone Phosphonic acid, fluoro-trifluoroacetamido-phenyl Antioxidant (high activity)
Benzenesulfonamide 1,2,4-Triazinone Benzenesulfonamide Anticancer (preclinical)
ZINC2647570 1,2,4-Triazinone Methyl-triazinone, benzodioxol-5-ylmethyl Unspecified (structural analog)

Key Observations :

  • Triazinone Core: Common to all compounds, the 1,2,4-triazinone core enables hydrogen bonding and π-π interactions, critical for target binding.
  • Substituent Effects :
    • Phosphonate Group (81f) : Enhances antioxidant activity by stabilizing radical intermediates .
    • Sulfonamide Linker : Improves solubility and bioavailability in anticancer candidates .
    • Methyl Substitution (ZINC2647570) : May increase steric hindrance, altering receptor affinity .

Linker and Functional Group Modifications

Compound Linker Type Bioactivity Reference
K-16 Thioacetamide Root growth modulation
N-(5-oxo-triazin-3-yl)benzenesulfonamide Sulfonamide Anticancer
Compound 7 () Triazole-thioacetamide Anti-inflammatory
Hydrazine Derivative Hydrazine Unspecified (structural)

Key Observations :

  • Thioacetamide vs. Sulfonamide : Thioacetamide (K-16) offers flexibility and moderate hydrophobicity, while sulfonamide derivatives exhibit enhanced polarity for membrane penetration .
  • Triazole Linkers : Compounds with triazole cores (e.g., ) show anti-inflammatory activity, suggesting heterocycle choice dictates target specificity .

Bioactivity Profiles

Compound Activity Mechanism Reference
K-16 Root growth modulation Auxin-like signaling in plants
81f Antioxidant Radical scavenging
Benzenesulfonamide Anticancer Apoptosis induction
Benzothiazole Derivatives Anti-inflammatory COX-2 inhibition

Key Observations :

  • The triazinone core is versatile, with bioactivity dependent on substituents. For example, phosphonate groups (81f) favor antioxidant roles, while benzodioxole-thioacetamide combinations (K-16) target plant hormone pathways .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is purity ensured during the process?

The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and triazine precursors. Key steps include:

  • Coupling reactions : Using bases like triethylamine in solvents such as DMF or DMSO to facilitate thioacetamide bond formation.
  • Purification : Intermediate products are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography.
  • Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures >95% purity at each stage .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Technique Purpose Key Insights
NMR Confirms atomic connectivity and functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm)
HPLC Assesses purity (>95% target compound) and detects side products
Mass Spectrometry (MS) Verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass)

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest:

  • Anti-inflammatory potential : Inhibition of COX-2 enzyme in vitro (IC₅₀ ~5 µM) .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC 32 µg/mL) .
  • CNS modulation : Interactions with GABA receptors in rodent models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while chloroform is used for acid-sensitive steps .
  • Temperature control : Reflux (80–100°C) for coupling vs. room temperature for cyclization .
  • Catalyst screening : Triethylamine or NaHCO₃ improves thioether bond formation .
  • Design of Experiments (DOE) : Statistical optimization of parameters (e.g., pH, stoichiometry) reduces side reactions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) .
  • Control experiments : Use known inhibitors (e.g., indomethacin for COX-2) to validate target specificity .
  • Meta-analysis : Cross-reference structural analogs (e.g., thiadiazole derivatives) to identify activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Models binding to COX-2 (PDB ID: 5KIR) or GABA receptors (PDB ID: 6X3T) with AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on triazine) with bioactivity .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

  • Core modifications : Replace benzo[d][1,3]dioxole with indole or pyridine to assess π-π stacking effects .
  • Side-chain variations : Introduce methyl or halogen groups at the triazine moiety to enhance metabolic stability .
  • Bioisosteric replacement : Substitute thioacetamide with sulfonamide to improve solubility .

Methodological Considerations for Data Analysis

  • Handling spectral discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .
  • Batch-to-batch variability : Implement QC protocols (e.g., fixed reaction times, standardized reagent sources) .
  • Statistical validation : Apply ANOVA to compare biological replicates and minimize false positives .

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